molecular formula C16H15N3O3 B346657 4-(4-hydroxy-3-methyl-6-phenyl-5H-1,2,4-triazin-5-yl)benzene-1,3-diol

4-(4-hydroxy-3-methyl-6-phenyl-5H-1,2,4-triazin-5-yl)benzene-1,3-diol

Cat. No.: B346657
M. Wt: 297.31g/mol
InChI Key: MOLAUNODIAKMBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-hydroxy-3-methyl-6-phenyl-5H-1,2,4-triazin-5-yl)benzene-1,3-diol is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring fused with phenyl and dihydroxyphenyl groups. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-hydroxy-3-methyl-6-phenyl-5H-1,2,4-triazin-5-yl)benzene-1,3-diol typically involves multi-step organic reactions. One common method involves the condensation of appropriate precursors under controlled conditions. For instance, the reaction between 2,4-dihydroxybenzaldehyde and phenylhydrazine in the presence of a suitable catalyst can yield the desired triazine derivative. The reaction conditions often include refluxing in a solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(4-hydroxy-3-methyl-6-phenyl-5H-1,2,4-triazin-5-yl)benzene-1,3-diol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

4-(4-hydroxy-3-methyl-6-phenyl-5H-1,2,4-triazin-5-yl)benzene-1,3-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(4-hydroxy-3-methyl-6-phenyl-5H-1,2,4-triazin-5-yl)benzene-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can lead to oxidative stress in cells, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-hydroxy-3-methyl-6-phenyl-5H-1,2,4-triazin-5-yl)benzene-1,3-diol is unique due to the presence of both phenyl and dihydroxyphenyl groups attached to the triazine ring. This structural feature enhances its chemical reactivity and potential for diverse biological activities, distinguishing it from other similar compounds .

Properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31g/mol

IUPAC Name

4-(4-hydroxy-3-methyl-6-phenyl-5H-1,2,4-triazin-5-yl)benzene-1,3-diol

InChI

InChI=1S/C16H15N3O3/c1-10-17-18-15(11-5-3-2-4-6-11)16(19(10)22)13-8-7-12(20)9-14(13)21/h2-9,16,20-22H,1H3

InChI Key

MOLAUNODIAKMBF-UHFFFAOYSA-N

SMILES

CC1=NN=C(C(N1O)C2=C(C=C(C=C2)O)O)C3=CC=CC=C3

Canonical SMILES

CC1=NN=C(C(N1O)C2=C(C=C(C=C2)O)O)C3=CC=CC=C3

Origin of Product

United States

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